molecular formula C9H17Cl2N3O B2967864 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride CAS No. 2126160-76-5

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride

Cat. No.: B2967864
CAS No.: 2126160-76-5
M. Wt: 254.16
InChI Key: MFJYLKAKLKARMW-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is a heterocyclic compound with a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms. It is also known as 1,3-diazole . The imidazole moiety plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Due to its broad range of chemical and biological properties, imidazole has become an essential synthon in drug development .


Molecular Structure Analysis

The molecular formula of This compound is C₄H₆N₂ . The compound consists of an imidazole ring fused to an oxan-4-amine moiety. The methyl group at position 4 of the imidazole ring contributes to its unique structure. The dihydrochloride salt form indicates the presence of two chloride ions. The molecular weight is approximately 82.1 g/mol .


Chemical Reactions Analysis

The compound’s reactivity depends on the imidazole ring and the oxan-4-amine group. It may participate in various reactions, such as nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its potential as a building block for the synthesis of more complex molecules. Specific reaction pathways and functional group transformations can be investigated further in relevant literature .


Physical and Chemical Properties Analysis

  • Biological Properties : Imidazole derivatives have shown various activities, including antibacterial, antiviral, antioxidant, and antifungal properties .

Scientific Research Applications

Molecular Structure and Docking Studies

A study focused on a molecule similar to 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, revealed its significant role in hypertension treatment as a potential I1 imidazoline receptor agonist. The research employed both experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT, to investigate the molecular structure. Quantum mechanical calculations provided insights into the molecule's structure and electronic energies, highlighting its potential in biological, physical, pharmaceutical, and medicinal applications (S. Aayisha et al., 2019).

Analytical Chemistry and Mass Spectrometry

The analysis and distinction between N-methylated imidazolinones using mass spectrometric techniques were discussed in a study focusing on a new class of herbicides. This research developed methods for separating and identifying two isomeric N-methylated derivatives, contributing to analytical chemistry by enhancing the understanding of complex mixtures and the chemical structures of imidazolinone derivatives (S. Cardaciotto et al., 1987).

Role in Advanced Glycation End-Products Formation

Methylglyoxal, a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs), has been studied for its modification of arginine and lysine residues in proteins. These modifications lead to the formation of compounds like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1), which are associated with complications of diabetes and some neurodegenerative diseases. This research underlines the importance of understanding the biochemical pathways and impacts of methylglyoxal and related compounds in disease progression (I. Nemet et al., 2006).

Properties

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-7-6-11-8(12-7)9(10)2-4-13-5-3-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJYLKAKLKARMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2(CCOCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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